N,N-Diacetylcysteine

CAS No.: 74401-71-1

Cat. No.: VC3827964

Molecular Formula: C7H11NO4S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74401-71-1 |

|---|---|

| Molecular Formula | C7H11NO4S |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | (2R)-2-(diacetylamino)-3-sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12)/t6-/m0/s1 |

| Standard InChI Key | BSWPGDZSMHQEBE-LURJTMIESA-N |

| Isomeric SMILES | CC(=O)N([C@@H](CS)C(=O)O)C(=O)C |

| SMILES | CC(=O)N(C(CS)C(=O)O)C(=O)C |

| Canonical SMILES | CC(=O)N(C(CS)C(=O)O)C(=O)C |

Introduction

Chemical Identity and Structural Properties

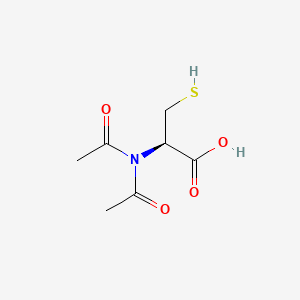

N,N-Diacetylcysteine (CAS 74401-71-1) is a sulfur-containing compound with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol . Its IUPAC name, (2R)-2-(diacetylamino)-3-sulfanylpropanoic acid, reflects the acetylation of both the amino and thiol groups of cysteine (Fig. 1) . The compound’s chiral center at the second carbon confers stereospecificity, critical for its biological interactions.

Table 1: Key Molecular Descriptors of N,N-Diacetylcysteine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₄S | |

| Molecular Weight | 205.23 g/mol | |

| SMILES Notation | CC(=O)N(C@@HC(=O)O)C(=O)C | |

| Solubility (Predicted) | Moderate in polar solvents |

The compound’s stability under physiological conditions is influenced by its acetylated groups, which protect against rapid enzymatic degradation compared to unmodified cysteine .

Synthesis and Production

While direct synthesis methods for N,N-Diacetylcysteine are less documented, related compounds like N,N’-Diacetyl-L-cystine (a dimeric form) provide insights into acetylation strategies. A patented single-step process starts with L-cystine, reacting it with acetylating agents in alcohol-based solvents (e.g., methanol) to yield the disodium salt of N,N’-Diacetyl-L-cystine . This method achieves >95% purity without chromatography, emphasizing scalability for industrial applications .

Key Reaction Parameters:

-

Solvent: Methanol (0.5–100 mL per mmol cystine)

-

Byproducts: Sodium chloride, unreacted cystine (<5%)

The monomeric form (N,N-Diacetylcysteine) may derive from controlled hydrolysis of the dimer, though explicit protocols remain undisclosed in public literature.

Pharmacological and Immunomodulatory Effects

Endothelial Function Improvement

In Watanabe Heritable Hyperlipidaemic (WHHL) rabbits, N,N-Diacetyl-L-cystine (DiNAC, dimeric form) administered at 3 µmol/kg/day for 8 weeks significantly improved endothelium-dependent vasodilation in abdominal aortic rings (p<0.05 vs. controls) . Pulse wave analysis revealed enhanced arterial compliance after 3 weeks, progressing through week 8 . Mechanistically, DiNAC restored nitric oxide bioavailability without altering plasma lipid levels, suggesting direct endothelial cell modulation .

Immunomodulation

DiNAC potentiates contact sensitivity/delayed-type hypersensitivity (CS/DTH) reactions in murine models, increasing antigen-specific T-cell proliferation by 40–60% . This immunostimulatory effect positions it as a candidate for adjuvant therapies in vaccine development or chronic infections .

Research Gaps and Future Directions

-

Monomer vs. Dimer Bioactivity: Current studies focus on the dimeric form; the monomer’s pharmacokinetics and therapeutic window remain underexplored.

-

Human Trials: No clinical data exist despite promising preclinical results.

-

Synthetic Optimization: Scalable production of the monomer requires method development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume